molecular formula C7H9N3OS B13756766 (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime

(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime

Cat. No.: B13756766
M. Wt: 183.23 g/mol
InChI Key: VQKFFJORKJKEOG-BJMVGYQFSA-N
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Description

(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor, such as methylthiol or a methylthio-containing reagent.

    Formation of the Ethanoneoxime Moiety: The ethanoneoxime moiety can be synthesized by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced oxime derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Biological Studies: It may serve as a probe or inhibitor in studies involving enzymes or receptors that interact with pyrimidine derivatives.

    Industrial Chemistry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methylthio and oxime groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Methylthio)pyrimidin-4-yl)ethanone: Lacks the oxime group, which may affect its reactivity and applications.

    1-(2-(Methylthio)pyrimidin-4-yl)ethanol:

    1-(2-(Methylthio)pyrimidin-4-yl)ethanonehydrazone: Features a hydrazone group, which may alter its biological activity and reactivity.

Uniqueness

(E)-1-(2-(Methylthio)pyrimidin-4-yl)ethanoneoxime is unique due to the presence of both the methylthio and oxime groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of reactions and interactions, making it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

(NE)-N-[1-(2-methylsulfanylpyrimidin-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H9N3OS/c1-5(10-11)6-3-4-8-7(9-6)12-2/h3-4,11H,1-2H3/b10-5+

InChI Key

VQKFFJORKJKEOG-BJMVGYQFSA-N

Isomeric SMILES

C/C(=N\O)/C1=NC(=NC=C1)SC

Canonical SMILES

CC(=NO)C1=NC(=NC=C1)SC

Origin of Product

United States

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